2-[(E)-2,4,6-trimethylnon-4-enyl](1,4-13C2)butanedioic acid
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Overview
Description
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid is a complex organic compound characterized by its unique structure, which includes a non-4-enyl chain with trimethyl substitutions and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid typically involves multi-step organic reactions. The initial step often includes the formation of the non-4-enyl chain with trimethyl substitutions, followed by the introduction of the butanedioic acid moiety. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2,4,6-trimethylnon-4-enyl]butanedioic acid: Lacks the (1,4-13C2) isotopic labeling.
2-[(E)-2,4,6-trimethylnon-4-enyl]pentanedioic acid: Contains an additional carbon in the acid moiety.
2-[(E)-2,4,6-trimethylnon-4-enyl]hexanedioic acid: Contains two additional carbons in the acid moiety.
Uniqueness
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid is unique due to its isotopic labeling, which allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. This labeling provides insights into the compound’s behavior and interactions at the molecular level, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C16H28O4 |
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Molecular Weight |
286.38 g/mol |
IUPAC Name |
2-[(E)-2,4,6-trimethylnon-4-enyl](1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-5-6-11(2)7-12(3)8-13(4)9-14(16(19)20)10-15(17)18/h7,11,13-14H,5-6,8-10H2,1-4H3,(H,17,18)(H,19,20)/b12-7+/i15+1,16+1 |
InChI Key |
RPMHEVDKKHDKTR-BBRQYBCPSA-N |
Isomeric SMILES |
CCCC(C)/C=C(\C)/CC(C)CC(C[13C](=O)O)[13C](=O)O |
Canonical SMILES |
CCCC(C)C=C(C)CC(C)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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